5-Triphenylmethyl-1H-tetrazole
Overview
Description
5-Triphenylmethyl-1H-tetrazole is a tetrazole derivative characterized by the presence of a triphenylmethyl group attached to the tetrazole ringIts molecular formula is C20H16N4, and it has a molecular weight of 312.37 g/mol .
Mechanism of Action
Target of Action
5-Triphenylmethyl-1H-tetrazole, also known as 5-trityl-2H-tetrazole, primarily targets a number of enzymes, including dimethylformamide dehydrogenase and quinazolinone synthase . These enzymes play crucial roles in various biochemical reactions within the cell.
Mode of Action
The compound acts by blocking the action of its target enzymes . This blocking action inhibits the normal function of these enzymes, leading to changes in the biochemical reactions they catalyze.
Biochemical Pathways
The inhibition of dimethylformamide dehydrogenase and quinazolinone synthase by 5-trityl-2H-tetrazole affects the biochemical pathways these enzymes are involved in . .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry , which might suggest some degree of metabolic stability for 5-trityl-2H-tetrazole.
Result of Action
The primary result of the action of 5-trityl-2H-tetrazole is the inhibition of its target enzymes, leading to a bacteriostatic activity . This means the compound can inhibit the growth of bacteria by interfering with their metabolic processes.
Action Environment
The action, efficacy, and stability of 5-trityl-2H-tetrazole can be influenced by various environmental factors. For instance, it has been shown to exhibit inhibitive effects against copper-alloy corrosion in a 3 wt% NaCl environment . .
Biochemical Analysis
Biochemical Properties
5-Triphenylmethyl-1H-tetrazole plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been found to inhibit the activity of enzymes such as dimethylformamide dehydrogenase and quinazolinone synthase . These interactions are crucial as they can modulate the metabolic pathways in which these enzymes are involved. Additionally, this compound exhibits bacteriostatic activity, indicating its potential use as an antimicrobial agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, its bacteriostatic properties suggest that it can inhibit the growth of bacterial cells, making it a potential candidate for antimicrobial therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, by inhibiting dimethylformamide dehydrogenase and quinazolinone synthase, this compound disrupts the normal metabolic processes mediated by these enzymes . This inhibition can result in altered metabolic flux and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, ensuring its efficacy in prolonged experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes. At higher doses, this compound can induce toxic effects, including enzyme inhibition and disruption of metabolic pathways . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibition of dimethylformamide dehydrogenase and quinazolinone synthase affects the metabolic flux and levels of metabolites in these pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Triphenylmethyl-1H-tetrazole can be synthesized through several methods. One common synthetic route involves the reaction of triphenylmethyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild conditions, yielding the desired tetrazole compound .
Another method involves the cyclization of triphenylmethyl hydrazine with nitriles under acidic conditions. This method can be optimized by varying the reaction temperature and the type of acid used as a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes are typically optimized for high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Triphenylmethyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines. Substitution reactions result in various substituted tetrazole derivatives .
Scientific Research Applications
5-Triphenylmethyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: This compound is structurally similar but lacks the triphenylmethyl group.
5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole:
Uniqueness
5-Triphenylmethyl-1H-tetrazole is unique due to its triphenylmethyl group, which enhances its stability and reactivity compared to simpler tetrazole derivatives. This structural feature also contributes to its diverse range of applications in various scientific fields .
Properties
IUPAC Name |
5-trityl-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-4-10-16(11-5-1)20(19-21-23-24-22-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPZRLQZVHPPCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652277 | |
Record name | 5-(Triphenylmethyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109652-10-0 | |
Record name | 5-(Triphenylmethyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109652-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Triphenylmethyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Tetrazole, 5-(triphenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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